
4-(2-Bromoanilino)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoanilino)pent-3-en-2-one is an organic compound belonging to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)pent-3-en-2-one typically involves the condensation of acetylacetone with 2-bromoaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enaminone structure. The general reaction scheme is as follows:
Condensation Reaction: Acetylacetone reacts with 2-bromoaniline in the presence of an acid or base catalyst.
Reaction Conditions: The reaction is usually performed at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoanilino)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted enaminones with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-(2-Bromoanilino)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals such as palladium.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoanilino)pent-3-en-2-one involves its interaction with molecular targets through its enaminone structure. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilinopent-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Amino-1-phenylbut-2-en-1-one: Similar enaminone structure but with different substituents, leading to varied chemical properties.
Uniqueness
4-(2-Bromoanilino)pent-3-en-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
199665-61-7 |
|---|---|
Fórmula molecular |
C11H12BrNO |
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
4-(2-bromoanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-7,13H,1-2H3 |
Clave InChI |
WEYWSNNARBKMPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)NC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


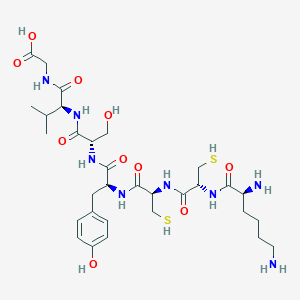
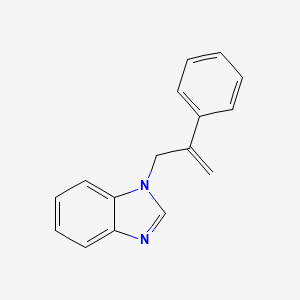

![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
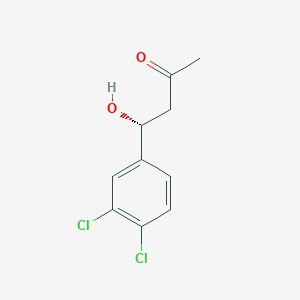
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
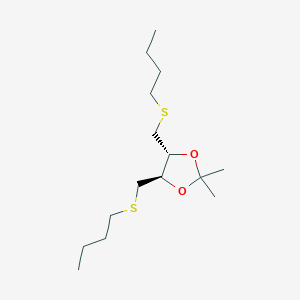
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

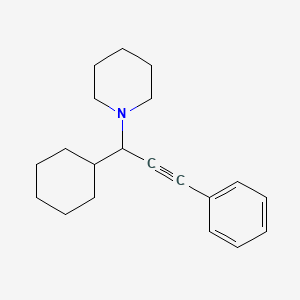
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
methyl}phosphonate](/img/structure/B12579215.png)

